molecular formula C14H21BF2N2O2 B2728317 1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole CAS No. 2101934-11-4

1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Cat. No. B2728317
M. Wt: 298.14
InChI Key: IFSKENZQDQCALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number 2101934-11-4, is a chemical with a molecular weight of 298.14 . It is a solid at room temperature and is typically stored in a refrigerator .


Molecular Structure Analysis

The molecular formula of this compound is C14H21BF2N2O2 . The structure of similar compounds is often confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 298.14 and a molecular formula of C14H21BF2N2O2 .

Scientific Research Applications

Synthesis and Characterization

  • Fluorinated Pyrazoles as Building Blocks in Medicinal Chemistry : Fluorinated pyrazoles, which may include compounds similar to the one you're inquiring about, are of significant interest in medicinal chemistry due to their potential as building blocks. A method for synthesizing new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This synthesis pathway is crucial for developing functional groups for further chemical modification (Surmont et al., 2011).

  • Crystal Structure and DFT Studies : The structural characterization of similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, is essential. Techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction are used to confirm compound structures. Density functional theory (DFT) calculations further validate the molecular structure, offering insights into molecular structure characteristics and conformations (Liao et al., 2022).

  • Synthesis of Fluorinated Pyrazoles : The synthesis of fluorinated pyrazoles, including 4-fluoro-5-(perfluoroalkyl)pyrazoles, demonstrates their versatility. These compounds are prepared through the heterocyclization of hemiperfluoroenones or synthetic equivalents with methylhydrazine. The method is applicable to a variety of derivatives, including aromatic, aliphatic, and carbohydrate derivatives, showcasing the wide-ranging applications in chemical synthesis (Bouillon et al., 2001).

Applications in Medicinal Chemistry

  • Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids : Research into tetracyclic pyridone carboxylic acids, structurally similar to the compound , reveals their significant antibacterial potency. These compounds have shown inhibitory activity on DNA gyrase from Escherichia coli and effectiveness against Gram-positive and -negative bacteria, highlighting their potential in antibiotic development (Jinbo et al., 1993).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . The safety information suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)11-7-18-19(9-11)8-10-5-14(16,17)6-10/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSKENZQDQCALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

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